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molecular formula C13H10ClNO B1229614 4-Amino-4'-chlorobenzophenone CAS No. 4913-77-3

4-Amino-4'-chlorobenzophenone

Cat. No. B1229614
M. Wt: 231.68 g/mol
InChI Key: BBUQOIDPQZFKKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04753934

Procedure details

A hot solution of 13 g (0.05 mol) of 4'-chloro-4-nitrobenzophenone in 80 ml of ethanol was added in small portions, while stirring, to a hot solution of 53.5 g (0.24 mol) of tin(II)chloride dihydrate in 50 ml of concentrated hydrochloric acid, which was accompanied by a violent reaction. After all had been added, the mixture was heated on a steam bath for two hours and was then poured into an aqueous potassium hydroxide solution, while stirring. A precipitate was formed which was suction-filtered off and dissolved in boiling ethanol. The insoluble matter was filtered off, and the filtrate was allowed to cool. The light yellow crystals which precipitated were suction-filtered off.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
53.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:18])[C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=2)=[CH:4][CH:3]=1.O.O.[Sn](Cl)Cl.[OH-].[K+]>C(O)C.Cl>[NH2:15][C:12]1[CH:13]=[CH:14][C:9]([C:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)=[O:18])=[CH:10][CH:11]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C1=CC=C(C=C1)[N+](=O)[O-])=O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
53.5 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was accompanied by a violent reaction
ADDITION
Type
ADDITION
Details
After all had been added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated on a steam bath for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
A precipitate was formed which
FILTRATION
Type
FILTRATION
Details
was suction-filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
FILTRATION
Type
FILTRATION
Details
The insoluble matter was filtered off
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The light yellow crystals which precipitated
FILTRATION
Type
FILTRATION
Details
were suction-filtered off

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(C(=O)C2=CC=C(C=C2)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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